![molecular formula C22H23N3O5S B1229543 N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide](/img/structure/B1229543.png)
N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide is an aromatic amide and a member of quinolines.
Scientific Research Applications
Synthesis and Cardiovascular Activity
N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide is involved in the synthesis of various medicinal compounds. One study demonstrated the synthesis of methyl and ethyl trimethyl hexahydroquinolines, observing their activity as calcium channel antagonists, a significant finding for cardiovascular research (Gupta & Misra, 2008).
Antimicrobial and Antifungal Applications
The compound has been utilized in the synthesis of various derivatives with potent antimicrobial and antifungal activities. For instance, one study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, exhibiting significant antimicrobial efficacy (Sarvaiya, Gulati, & Patel, 2019).
Quinolone Derivatives and Antibacterial Properties
Research has also focused on developing quinolone derivatives with enhanced antibacterial properties. For instance, a series of amide derivatives of quinolone were synthesized and tested for their antibacterial activity against various bacterial strains and fungi (Patel, Patel, & Chauhan, 2007).
Synthesis of Isoquinolines and Quinolines
The compound plays a critical role in the synthesis of isoquinolines and quinolines, important for various pharmaceutical applications. A study described the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution, showcasing the versatility of this compound in organic synthesis (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Antituberculosis Activity
Some derivatives synthesized using this compound have shown promising antituberculosis activity. This is exemplified in a study where novel quinoline derivatives were evaluated for their antimicrobial properties, including against Mycobacterium tuberculosis (Mathada & Mathada, 2009).
properties
Product Name |
N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide |
|---|---|
Molecular Formula |
C22H23N3O5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-ethyl-3-(morpholine-4-carbonyl)-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C22H23N3O5S/c1-2-25(16-6-4-3-5-7-16)31(28,29)17-8-9-20-18(14-17)21(26)19(15-23-20)22(27)24-10-12-30-13-11-24/h3-9,14-15H,2,10-13H2,1H3,(H,23,26) |
InChI Key |
FDOYZIRBMRGKPC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCOCC4 |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




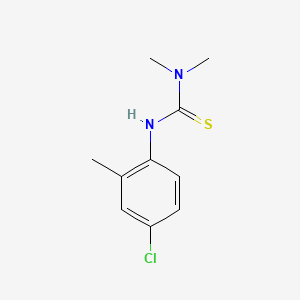
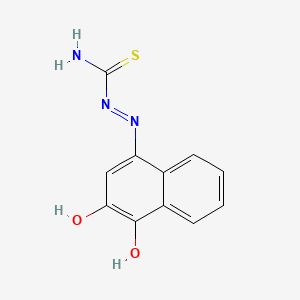
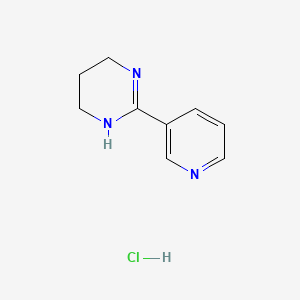

![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)
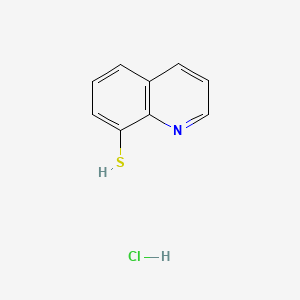
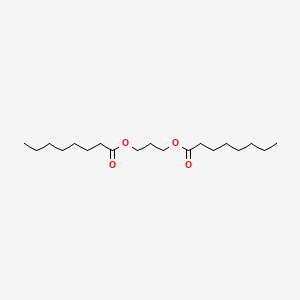
![6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1229474.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)
![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)
![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)
![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)
